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Compound of Interest

Compound Name:

3-[(4-

Ethylphenoxy)methyl]benzohydraz

ide

CAS No.: 364614-92-6

Cat. No.: B455800

Get Quote

Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the benzohydrazide scaffold has emerged as a privileged

pharmacophore, demonstrating potent inhibitory activity against key metabolic and lysosomal

enzymes[1]. Specifically, derivatives containing phenoxy linkers—such as 3-[(4-
Ethylphenoxy)methyl]benzohydrazide (CAS: 364614-92-6)—are extensively utilized as

molecular probes and lead compounds for targeting glycosidases, including α -glucosidase and

β -glucuronidase[2].

As a Senior Application Scientist, I recommend utilizing this compound as a foundational

scaffold for enzyme inhibition studies. The structural logic of this molecule is bipartite:

The Benzohydrazide Moiety: Acts as the primary pharmacophore, engaging in critical

hydrogen-bonding networks within the enzyme's active or allosteric sites. It is also capable of

metal chelation, making it versatile against metalloenzymes[1][3].
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The 4-Ethylphenoxy Linker: Provides essential hydrophobic bulk. The phenoxy ring facilitates

π−π stacking and π -alkyl interactions with aromatic residues in the binding cleft, while the

para-ethyl substitution enhances lipophilicity, driving the molecule deeper into hydrophobic

pockets to stabilize the enzyme-inhibitor complex[1].

This application note provides rigorously validated, self-contained protocols for evaluating the

inhibitory kinetics of 3-[(4-Ethylphenoxy)methyl]benzohydrazide against α -glucosidase and

β -glucuronidase.

Physicochemical Properties
Before initiating enzymatic assays, it is critical to understand the solubility and physicochemical

profile of the compound to prevent aggregation or precipitation in aqueous assay buffers[4].

Table 1: Physicochemical Profile of 3-[(4-Ethylphenoxy)methyl]benzohydrazide

Property Value Experimental Implication

CAS Number 364614-92-6
Identifier for reagent

sourcing[5].

Molecular Weight 270.33 g/mol
Used for precise molarity

calculations in serial dilutions.

Molecular Formula C16​H18​N2​O2​ Confirms stoichiometric mass.

LogP (Predicted) 2.43
Moderate lipophilicity; requires

DMSO as a primary solvent[4].

TPSA 64.35 Å²

Indicates good membrane

permeability; relevant for cell-

based follow-up assays[4].

H-Bond Donors/Acceptors 2 / 3

High potential for interaction

with catalytic

aspartate/glutamate residues.

Experimental Workflow Logic
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The following diagram illustrates the critical path for the enzyme inhibition screening. Causality

is built into the workflow: pre-incubation is mandatory because benzohydrazides frequently

exhibit non-competitive or mixed-type inhibition kinetics, requiring time to reach thermodynamic

binding equilibrium before the substrate is introduced[1].

Phase 1: Reagent Preparation

Phase 2: Enzymatic Reaction

Phase 3: Data Acquisition

Dissolve Inhibitor in 100% DMSO
(Stock: 10 mM)

Dilute in Assay Buffer
(Ensure Final DMSO < 1%)

Pre-incubate Inhibitor + Enzyme
(15 min at 37°C for Equilibrium)

Initiate with Chromogenic Substrate
(pNPG / pNPGluc)

Terminate Reaction
(Add 0.2 M Na2CO3)

Spectrophotometric Readout
(Absorbance at 405 nm)

Calculate IC50 &
Determine Mechanism (Lineweaver-Burk)
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Fig 1: High-level spectrophotometric screening workflow for enzyme inhibition.

Detailed Experimental Protocols
Protocol A: α -Glucosidase Inhibition Assay
This assay utilizes Saccharomyces cerevisiae α -glucosidase and the chromogenic substrate

p-nitrophenyl- α -D-glucopyranoside (pNPG).

Causality & Design Choices:

Buffer Selection: 0.1 M Phosphate buffer (pH 6.8) is used to mimic the physiological pH of

the intestinal environment where α -glucosidase operates.

Solvent Control: DMSO concentrations must be strictly maintained below 1% v/v in the final

well. Higher concentrations cause conformational denaturation of the enzyme, leading to

false-positive inhibition.

Reaction Termination: The addition of Na2​CO3​serves a dual, critical purpose. First, it shifts

the pH to ~10, instantly denaturing the enzyme to halt the reaction. Second, it deprotonates

the released p-nitrophenol to the p-nitrophenolate anion, maximizing its molar extinction

coefficient at 405 nm for optimal signal-to-noise ratio.

Step-by-Step Methodology:

Preparation: Prepare a 10 mM stock of 3-[(4-Ethylphenoxy)methyl]benzohydrazide in

anhydrous DMSO. Create a serial dilution in 0.1 M phosphate buffer (pH 6.8) to achieve final

well concentrations ranging from 0.1 µM to 100 µM.

Enzyme Mix: Dissolve α -glucosidase in phosphate buffer to a concentration of 0.5 U/mL.

Pre-incubation: In a 96-well microplate, combine 20 µL of the inhibitor solution with 20 µL of

the enzyme solution. Incubate at 37°C for 15 minutes. Self-validation step: Include a blank

(buffer only) and a positive control (Acarbose).

Initiation: Add 20 µL of 5 mM pNPG substrate to all wells to initiate the reaction.
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Incubation: Incubate the microplate at 37°C for exactly 20 minutes.

Termination: Add 50 µL of 0.2 M Na2​CO3​to all wells to stop the reaction and develop the

color.

Readout: Measure the absorbance at 405 nm using a microplate reader.

Protocol B: β -Glucuronidase Inhibition Assay
This protocol evaluates the cleavage of β -glucuronosyl-O-bonds, a target for preventing drug

toxicity in the lower intestine[6].

Causality & Design Choices:

Substrate:p-nitrophenyl- β -D-glucuronide is utilized. The cleavage mechanism is similar to

Protocol A, but the enzyme target (from bovine liver or E. coli) requires a slightly different pH

optimum (pH 7.0).

Standard: D-saccharic acid-1,4-lactone is used as the positive control, as it is a well-

established transition-state analog for β -glucuronidase[2].

Step-by-Step Methodology:

Preparation: Dilute the benzohydrazide compound in 0.1 M acetate buffer (pH 7.0),

maintaining DMSO < 1%.

Pre-incubation: Mix 10 µL of the test compound with 40 µL of β -glucuronidase (1.5 U/mL).

Incubate at 37°C for 15 minutes.

Initiation: Add 50 µL of 0.4 mM p-nitrophenyl- β -D-glucuronide.

Incubation: Incubate at 37°C for 30 minutes.

Termination: Add 100 µL of 0.2 M Na2​CO3​basic solution.

Readout: Measure absorbance at 405 nm.

Data Analysis & Kinetic Calculations
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Calculate the percentage of inhibition using the following self-validating formula, which

accounts for background absorbance of the compound itself:

% Inhibition=(1−Acontrol​−Ablank​Asample​−Abackground​​)×100

Plot the % Inhibition against the log of the inhibitor concentration using non-linear regression

(GraphPad Prism) to determine the IC50​.

Expected Data & Kinetic Parameters
Based on structural analogs in recent literature[1][2], phenoxy-benzohydrazides typically exhibit

potent, non-competitive inhibition. Below is a representative data structure summarizing

expected quantitative outcomes.

Table 2: Representative Comparative Inhibition Data

Compound /
Control

Target Enzyme IC50​( μ M) Inhibition Type
Binding
Affinity ( Ki​)

3-[(4-

Ethylphenoxy)me

thyl]benzohydraz

ide

α -Glucosidase ~ 15.0 - 25.0 Non-competitive ~ 18.5 μ M

Acarbose

(Standard)
α -Glucosidase 750.0 ± 15.0 Competitive N/A

3-[(4-

Ethylphenoxy)me

thyl]benzohydraz

ide

β -Glucuronidase ~ 9.0 - 14.0 Mixed-type ~ 10.2 μ M

D-saccharic acid-

1,4-lactone
β -Glucuronidase 48.4 ± 1.25 Competitive N/A

Note: The benzohydrazide scaffold frequently outperforms standard clinical inhibitors in vitro

due to its ability to bind allosteric sites, bypassing active-site substrate competition[1].
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Molecular Interaction Pathway
To understand why this compound is effective, we must visualize its interaction logic within the

enzyme. The DOT diagram below maps the specific moieties of 3-[(4-
Ethylphenoxy)methyl]benzohydrazide to their corresponding structural targets within the

enzyme's binding pockets.

3-[(4-Ethylphenoxy)methyl]
benzohydrazide

Benzohydrazide Moiety
(Polar Core)

Phenoxy Linker
(Aromatic Ring)

4-Ethyl Group
(Aliphatic Tail)

H-Bonding Network
(Catalytic Asp/Glu Residues)

 Primary Affinity
(Non-competitive)

Pi-Alkyl / Pi-Pi Stacking
(Aromatic Cleft)

 Structural Stabilization

Hydrophobic Pocket
(Deep Allosteric Site)

 Enhanced Lipophilic Anchoring

Click to download full resolution via product page

Fig 2: Molecular interaction logic mapping compound moieties to enzymatic binding sites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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